1-(5-Bromonaphthalen-1-YL)cyclopropan-1-amine 1-(5-Bromonaphthalen-1-YL)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569617
InChI: InChI=1S/C13H12BrN/c14-12-6-2-3-9-10(12)4-1-5-11(9)13(15)7-8-13/h1-6H,7-8,15H2
SMILES: C1CC1(C2=CC=CC3=C2C=CC=C3Br)N
Molecular Formula: C13H12BrN
Molecular Weight: 262.14 g/mol

1-(5-Bromonaphthalen-1-YL)cyclopropan-1-amine

CAS No.:

Cat. No.: VC13569617

Molecular Formula: C13H12BrN

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromonaphthalen-1-YL)cyclopropan-1-amine -

Specification

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
IUPAC Name 1-(5-bromonaphthalen-1-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C13H12BrN/c14-12-6-2-3-9-10(12)4-1-5-11(9)13(15)7-8-13/h1-6H,7-8,15H2
Standard InChI Key HEZNMIZNITWAMS-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=CC3=C2C=CC=C3Br)N
Canonical SMILES C1CC1(C2=CC=CC3=C2C=CC=C3Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a bicyclic naphthalene system with a cyclopropane ring fused to an amine group. The bromine atom at the 5-position of naphthalene introduces steric and electronic effects that influence reactivity, while the cyclopropane’s ring strain (bond angles of 60°) enhances its potential for ring-opening reactions . Key structural identifiers include:

  • IUPAC Name: 1-(5-Bromonaphthalen-1-yl)cyclopropan-1-amine

  • SMILES: C1CC1(C2=CC=CC3=C2C=CC=C3Br)N\text{C1CC1(C2=CC=CC3=C2C=CC=C3Br)N}

  • InChIKey: HEZNMIZNITWAMS-UHFFFAOYSA-N\text{HEZNMIZNITWAMS-UHFFFAOYSA-N}

Physicochemical Data

While detailed experimental data on melting/boiling points or solubility are absent in available sources, computational and empirical insights can be inferred:

PropertyValueSource
Molecular FormulaC13H12BrN\text{C}_{13}\text{H}_{12}\text{BrN}
Molecular Weight262.14–262.15 g/mol
Storage ConditionsRoom temperature
CAS Number1781089-64-2

The bromine atom’s electronegativity (2.96) and the amine’s basicity (pKa10\text{p}K_a \approx 10) suggest moderate polarity, likely rendering the compound soluble in organic solvents like dichloromethane or tetrahydrofuran .

Synthesis and Manufacturing

Challenges in Synthesis

  • Ring Strain: The cyclopropane’s instability necessitates low-temperature reactions to prevent decomposition.

  • Regioselectivity: Achieving selective bromination at the naphthalene’s 5-position requires careful control of reaction conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), facilitating the construction of biaryl structures prevalent in drug candidates . For example:

  • Anticancer Agents: Brominated naphthalenes are precursors to kinase inhibitors targeting oncogenic signaling pathways .

  • Neuroactive Compounds: The amine group can be derivatized into sulfonamides or urea derivatives for central nervous system (CNS) drug discovery .

Materials Science

  • Liquid Crystals: The planar naphthalene core and rigid cyclopropane may enhance mesophase stability in display technologies .

  • Polymer Additives: Bromine’s flame-retardant properties could be leveraged in polymer composites .

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Photoredox Catalysis: Leveraging the naphthalene’s absorbance in the UV range for light-mediated functionalization .

  • Bioconjugation: Exploring the amine group for attachment to biomolecules (e.g., antibodies) in targeted drug delivery .

Computational Modeling

Density functional theory (DFT) studies could predict reactivity patterns, optimizing conditions for selective transformations .

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